Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in disease progression. The compound has been shown to have potent anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical and Physiological Effects:
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. The compound has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate in lab experiments is its potency and selectivity. The compound has been shown to have a high affinity for specific targets, making it an ideal tool compound for studying various biological processes. However, the compound's limitations include its low solubility and stability, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate. One of the significant directions is in the development of new drugs for the treatment of cancer, inflammation, and microbial infections. The compound's unique properties make it an ideal candidate for drug development. Additionally, the compound's use in studying various biological processes can lead to the discovery of new targets for drug development.
Conclusion:
In conclusion, Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate is a promising chemical compound that has various scientific research applications. Its unique properties make it an ideal candidate for drug development and studying various biological processes. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate involves the reaction of 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinylamine with methyl hydrazinecarboxylate. The reaction occurs in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate has various scientific research applications. One of the significant applications is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been used as a tool compound to study various biological processes.
Eigenschaften
Produktname |
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate |
---|---|
Molekularformel |
C14H12BrFN4O3S |
Molekulargewicht |
415.24 g/mol |
IUPAC-Name |
methyl N-[[5-bromo-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]carbamate |
InChI |
InChI=1S/C14H12BrFN4O3S/c1-23-14(22)20-19-12(21)11-10(15)6-17-13(18-11)24-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
HGJUAEIJNVQWEM-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F |
Kanonische SMILES |
COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.